molecular formula C15H20N2O5S B11008738 methyl 2-({[(2S)-1-methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamoyl}amino)benzoate

methyl 2-({[(2S)-1-methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamoyl}amino)benzoate

Cat. No.: B11008738
M. Wt: 340.4 g/mol
InChI Key: RDUOJLWTRNNEQS-LBPRGKRZSA-N
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Description

METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a methoxycarbonyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a benzoic acid derivative with a methoxycarbonyl-protected amine and a methylsulfanyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Scientific Research Applications

METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and derivatives with methoxycarbonyl and methylsulfanyl groups. Examples include:

Uniqueness

What sets METHYL 2-[({[(1S)-1-(METHOXYCARBONYL)-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)AMINO]BENZOATE apart is its specific combination of functional groups, which confer unique

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 2-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]benzoate

InChI

InChI=1S/C15H20N2O5S/c1-21-13(18)10-6-4-5-7-11(10)16-15(20)17-12(8-9-23-3)14(19)22-2/h4-7,12H,8-9H2,1-3H3,(H2,16,17,20)/t12-/m0/s1

InChI Key

RDUOJLWTRNNEQS-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)N[C@@H](CCSC)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NC(CCSC)C(=O)OC

Origin of Product

United States

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